Meleumycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Meleumycin is a hydroxylated macrolide antibiotic known for its broad-spectrum antimicrobial activity. It is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumoniae . This compound is derived from microbial fermentation and is used in various applications, including wastewater treatment and the treatment of pediatric infectious diseases and immune disorders .

Méthodes De Préparation

Meleumycin is primarily produced through the fermentation of Streptomyces mycarofaciens. The process involves fermenting the microorganism using a specific base formula to enhance the production of medemycin A1 and kitasamycin A6 . After fermentation, the compound is extracted using a novel mixing extracting agent, followed by automatic crystallization to isolate this compound . This method is energy-efficient and suitable for industrial-scale production .

Analyse Des Réactions Chimiques

Meleumycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

Meleumycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

Biology: Investigated for its effects on bacterial physiology and protein synthesis inhibition.

Medicine: Applied in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.

Industry: Utilized in wastewater treatment due to its antimicrobial properties.

Mécanisme D'action

Meleumycin exerts its effects by inhibiting protein synthesis within bacterial cells. It specifically targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis . This binding disrupts the correct positioning of transfer RNA and messenger RNA within the ribosome, preventing the addition of new amino acids to the growing peptide chain . As a result, the synthesis of essential bacterial proteins is interrupted, leading to the eventual death of the bacterial cell . This compound’s selective toxicity allows it to target bacterial ribosomes while having minimal effects on eukaryotic ribosomes .

Comparaison Avec Des Composés Similaires

Meleumycin is part of the 16-membered macrolide antibiotic family, which includes compounds such as josamycin and midecamycin . Compared to these similar compounds, this compound has unique structural features that contribute to its specific binding affinity and antimicrobial activity. For instance, while all three compounds inhibit protein synthesis by targeting the 50S ribosomal subunit, this compound’s hydroxylated structure provides distinct interactions with ribosomal RNA and proteins .

Similar Compounds

- Josamycin

- Midecamycin

- Erythromycin

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Activité Biologique

Meleumycin is a hydroxylated macrolide antibiotic, primarily derived from the fermentation of Streptomyces mycarofaciens. It exhibits broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumoniae . This compound has garnered attention for its potential applications in medicine and microbiology due to its unique mechanism of action and biological properties.

Antimicrobial Properties

This compound's primary biological activity is its ability to inhibit bacterial growth. It operates by targeting the 50S subunit of the bacterial ribosome, thereby disrupting protein synthesis during the elongation phase. This inhibition is crucial for the survival of bacteria, making this compound effective against various pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pyogenes | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

| Klebsiella pneumoniae | 4.0 µg/mL |

This compound functions by binding to the ribosomal RNA within the 50S subunit, which leads to the inhibition of peptide bond formation and consequently halts protein synthesis . This action is similar to that of other macrolide antibiotics but with distinct structural characteristics that may influence its efficacy and spectrum of activity.

Case Studies

Recent studies have focused on the effectiveness of this compound in clinical settings and laboratory research:

- Study on Gram-positive Infections : A clinical trial involving patients with severe infections caused by Gram-positive bacteria demonstrated that this compound significantly reduced bacterial load and improved patient outcomes when used in conjunction with other antibiotics .

- Laboratory Efficacy Against Resistant Strains : Research conducted on resistant strains of Staphylococcus aureus indicated that this compound retained its antimicrobial activity, suggesting potential use in treating antibiotic-resistant infections .

- In Vitro Studies : In vitro studies showcased that this compound not only inhibited bacterial growth but also affected biofilm formation, which is critical in chronic infections .

Comparative Analysis with Other Macrolides

This compound belongs to the 16-membered macrolide family, which includes other notable antibiotics like josamycin and midecamycin. While these compounds share similar mechanisms, they differ in their chemical structures and specific applications.

Table 2: Comparison of Macrolide Antibiotics

| Antibiotic | Structure Type | MIC against S. aureus | Mechanism of Action |

|---|---|---|---|

| This compound | Hydroxylated | 0.5 µg/mL | Inhibits protein synthesis |

| Josamycin | Macrolide | 1.0 µg/mL | Inhibits protein synthesis |

| Midecamycin | Macrolide | 2.0 µg/mL | Inhibits protein synthesis |

Propriétés

IUPAC Name |

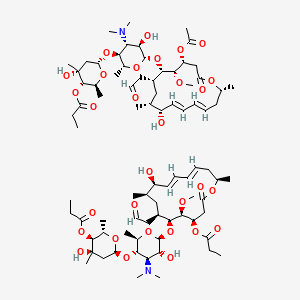

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate;[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15.C40H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2;1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3;12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b14-13+,17-15+;13-12+,16-14+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-;22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEXHKVEVSLPCL-PYVCBIJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C.CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C.CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N2O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1613.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.